molecular formula C4H6N4 B092962 2,4-Diaminopyrimidine CAS No. 156-81-0

2,4-Diaminopyrimidine

Cat. No. B092962
CAS RN: 156-81-0
M. Wt: 110.12 g/mol
InChI Key: YAAWASYJIRZXSZ-UHFFFAOYSA-N
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Patent
US08410093B2

Procedure details

A sealed tube charged with enantiomerically pure mono-SNAr product 57a (2.25 g, 8 mmol), aniline 7 (1.80 g, 8.8 mmol), TFA (1.12 mL) and methanol (18 mL) was stirred at 100° C. for 24 hours. The resulting viscous but homogeneous solution was concentrated and the residue was chromatographed (silica gel, CH2Cl2 then 2-5% 2N NH3/MeOH in CH2Cl2) to afford the expected 2,4-diaminopyrimidine derivative 60a (2.28 g, 63%; purity: 95% AUC; enantiomeric purity: greater than 99% as determined by chiral HPLC. The chiral analytical data, 1H NMR and LCMS analyses were found to be identical with the enantiomer designated E1; [α]DRT +44.4° (c 1.0, MeOH).
[Compound]
Name
product 57a
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
1.12 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Yield
2%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([C@H]1[C@H]2C[C@H](C=C2)[C@H]1[NH:11][C:12]1[C:17](F)=[CH:16][N:15]=[C:14]([NH:19]C2C=CC(N3CCN(C)CC3)=C(C)C=2)[N:13]=1)=[O:3].C(O)(C(F)(F)F)=O>CO>[NH3:1].[CH3:2][OH:3].[NH2:19][C:14]1[N:13]=[C:12]([NH2:11])[CH:17]=[CH:16][N:15]=1 |f:3.4|

Inputs

Step One
Name
product 57a
Quantity
2.25 g
Type
reactant
Smiles
Name
Quantity
1.8 g
Type
reactant
Smiles
NC(=O)[C@@H]1[C@@H]([C@H]2C=C[C@@H]1C2)NC2=NC(=NC=C2F)NC2=CC(=C(C=C2)N2CCN(CC2)C)C
Name
Quantity
1.12 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
18 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting viscous but homogeneous solution was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed (silica gel, CH2Cl2

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N.CO
Measurements
Type Value Analysis
AMOUNT: MOLARITY
YIELD: PERCENTYIELD 2%
Name
Type
product
Smiles
NC1=NC=CC(=N1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.